1-(Perfluoro-n-hexyl)tetradecane
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Overview
Description
1-(Perfluoro-n-hexyl)tetradecane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of a broader class of perfluorinated compounds known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Perfluoro-n-hexyl)tetradecane can be synthesized through a series of fluorination reactions. The process typically involves the stepwise replacement of hydrogen atoms in a hydrocarbon precursor with fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the highly reactive nature of fluorine gas. The production methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Perfluoro-n-hexyl)tetradecane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces a fluorine atom in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions (OH-), amines, and other nucleophilic species. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of alcohol derivatives, while reaction with amines can produce amine derivatives.
Scientific Research Applications
1-(Perfluoro-n-hexyl)tetradecane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a reagent and solvent in various reactions. In biology and medicine, it is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. In industry, it is utilized in the production of high-performance materials, such as coatings and lubricants, due to its stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(Perfluoro-n-hexyl)tetradecane is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and interactions of the compound with other molecules. This can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Uniqueness: 1-(Perfluoro-n-hexyl)tetradecane is unique due to its specific chain length and the number of fluorine atoms. This combination provides a balance of hydrophobicity and chemical stability, making it suitable for specialized applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroicosane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(21,22)16(23,24)17(25,26)18(27,28)19(29,30)20(31,32)33/h2-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOHRVZEZMFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381978 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoroicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154628-00-9 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoroicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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